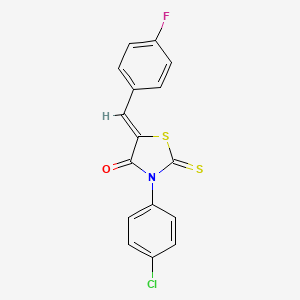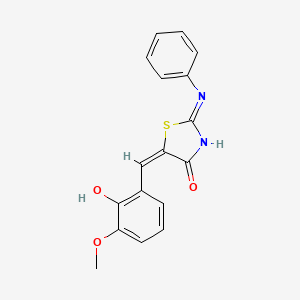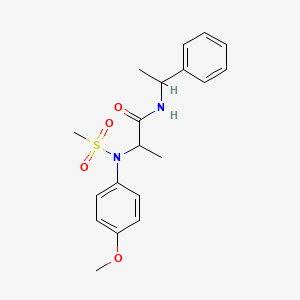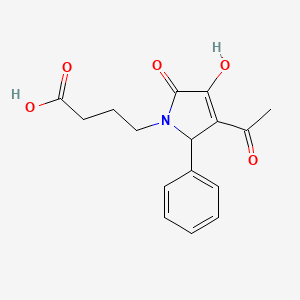
3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, commonly known as CFT, is a thiazolidinone derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In
作用机制
The mechanism of action of CFT involves the modulation of various neurotransmitter systems in the brain. It has been found to enhance the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, which leads to the suppression of neuronal excitability. CFT also inhibits the activity of voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons. This dual mechanism of action makes CFT a promising candidate for the treatment of epilepsy.
Biochemical and Physiological Effects:
CFT has been found to exert a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of several neurological disorders. CFT also enhances the activity of antioxidant enzymes, such as catalase and superoxide dismutase, which protect against oxidative damage. In addition, CFT has been found to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
CFT has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. CFT is also stable under normal laboratory conditions and can be stored for extended periods. However, CFT has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of CFT is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on CFT. One area of interest is the development of novel analogs with improved pharmacological properties. Another area of research is the investigation of the potential applications of CFT in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of CFT and to understand its interactions with other neurotransmitter systems in the brain.
Conclusion:
In conclusion, CFT is a thiazolidinone derivative that has shown significant potential for scientific research. Its unique properties make it a promising candidate for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. The synthesis of CFT is a straightforward process, and it has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and to develop novel analogs with improved pharmacological properties.
合成方法
The synthesis of CFT involves the reaction between 4-chlorophenyl isothiocyanate and 4-fluorobenzaldehyde in the presence of a base. The resulting compound is then subjected to a cyclization reaction with thiosemicarbazide to form CFT. The synthesis of CFT is a straightforward process and can be carried out in a laboratory setting with ease.
科学研究应用
CFT has been widely used in scientific research due to its unique properties. It has been found to exhibit potent anticonvulsant and neuroprotective effects in animal models. CFT has also been shown to possess antitumor and anti-inflammatory activities. Its potential applications in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease, have been extensively studied.
属性
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNOS2/c17-11-3-7-13(8-4-11)19-15(20)14(22-16(19)21)9-10-1-5-12(18)6-2-10/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGPCESTTPLPSK-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6019637.png)
![sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B6019643.png)
![2-(2-methoxybenzyl)-8-(3-methoxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6019654.png)
![1-(5-{[(3-cyclopentylpropyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6019672.png)

![4-(1-{[(2-hydroxy-3-phenoxypropyl)amino]methyl}cyclopentyl)-1,2-benzenediol hydrobromide](/img/structure/B6019692.png)
![3-chloro-N-[(2-methylquinolin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6019693.png)

![2-chloro-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B6019708.png)
![N-methyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6019714.png)

![4-[2-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6019721.png)
![3-{[3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoyl]amino}benzoic acid](/img/structure/B6019729.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-isopropoxypropyl)acetamide](/img/structure/B6019735.png)